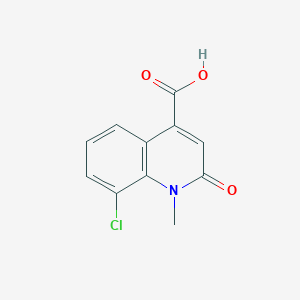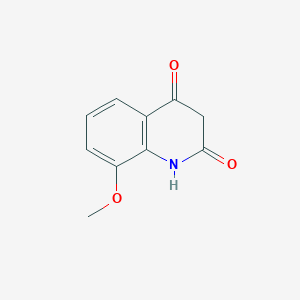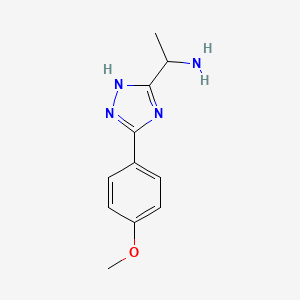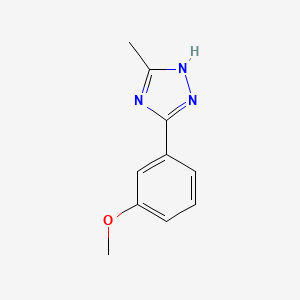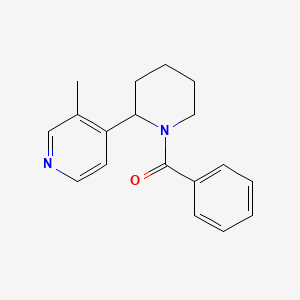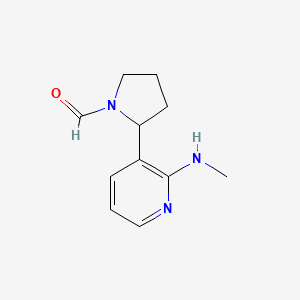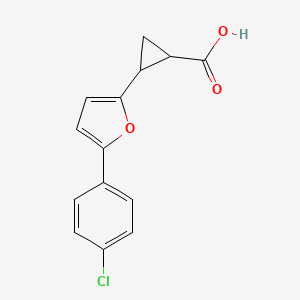![molecular formula C22H30N4O2 B15059641 N,N'-([2,2'-Bipyridine]-6,6'-diyl)dihexanamide CAS No. 112008-59-0](/img/structure/B15059641.png)
N,N'-([2,2'-Bipyridine]-6,6'-diyl)dihexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-([2,2’-Bipyridine]-6,6’-diyl)dihexanamide is an organic compound that features a bipyridine core with hexanamide substituents at the 6 and 6’ positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-([2,2’-Bipyridine]-6,6’-diyl)dihexanamide typically involves the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through various coupling reactions such as the Ullmann coupling, Suzuki coupling, or Stille coupling. These reactions generally require a palladium or copper catalyst and a suitable base.
Introduction of Hexanamide Groups: The hexanamide groups can be introduced through an amidation reaction. This involves reacting the bipyridine core with hexanoic acid or its derivatives in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of N,N’-([2,2’-Bipyridine]-6,6’-diyl)dihexanamide would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-([2,2’-Bipyridine]-6,6’-diyl)dihexanamide can undergo various chemical reactions, including:
Oxidation: The bipyridine core can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form bipyridine derivatives with different oxidation states.
Substitution: The hexanamide groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various reduced bipyridine derivatives.
Aplicaciones Científicas De Investigación
N,N’-([2,2’-Bipyridine]-6,6’-diyl)dihexanamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound can be used in studies involving metal ion chelation and its effects on biological systems.
Industry: It can be used in the development of materials with specific electronic or photophysical properties.
Mecanismo De Acción
The mechanism of action of N,N’-([2,2’-Bipyridine]-6,6’-diyl)dihexanamide involves its ability to chelate metal ions through the bipyridine core. This chelation can affect various molecular targets and pathways, depending on the specific metal ion involved. For example, in biological systems, metal chelation can influence enzyme activity, redox reactions, and cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative without the hexanamide groups.
4,4’-Bipyridine: Another bipyridine isomer with different substitution patterns.
Phenanthroline: A related compound with a similar chelating ability but a different core structure.
Uniqueness
N,N’-([2,2’-Bipyridine]-6,6’-diyl)dihexanamide is unique due to the presence of the hexanamide groups, which can influence its solubility, stability, and coordination properties. These features make it a versatile compound for various applications in chemistry, biology, and materials science.
Propiedades
Número CAS |
112008-59-0 |
|---|---|
Fórmula molecular |
C22H30N4O2 |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
N-[6-[6-(hexanoylamino)pyridin-2-yl]pyridin-2-yl]hexanamide |
InChI |
InChI=1S/C22H30N4O2/c1-3-5-7-15-21(27)25-19-13-9-11-17(23-19)18-12-10-14-20(24-18)26-22(28)16-8-6-4-2/h9-14H,3-8,15-16H2,1-2H3,(H,23,25,27)(H,24,26,28) |
Clave InChI |
BTINZUKKERYSJI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)NC1=CC=CC(=N1)C2=NC(=CC=C2)NC(=O)CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


